Cyclo(Tyr-Leu)

Vue d'ensemble

Description

Cyclo(Tyr-Leu) is a natural product found in Portulaca oleracea and Nocardia alba with data available.

Mécanisme D'action

Target of Action

Cyclo(Tyr-Leu) is a cyclic dipeptide that has been shown to interact with various targets. It has been identified as an activator of ligand-gated ion channels . By binding to the ligand binding site, it activates the channel, leading to an increase in intracellular calcium levels . It also has antifungal, cytotoxic, and anticoagulant activities .

Mode of Action

The mode of action of Cyclo(Tyr-Leu) involves its interaction with its targets, leading to changes in cellular processes. For instance, when it acts as an activator of ligand-gated ion channels, it binds to the ligand binding site and activates the channel . This activation leads to an increase in intracellular calcium levels, which can affect various cellular processes.

Biochemical Pathways

Cyclo(Tyr-Leu) has been found to influence several biochemical pathways. In a study on the symbiotic bacterium of Hypsizygus marmoreus, it was found that Cyclo(Tyr-Leu) could mediate the carbohydrate and amino acid metabolism of H. marmoreus by influencing the pentose phosphate pathway (PPP) to increase the energy supply for the growth and development of the mycelium .

Pharmacokinetics

Cyclic peptides in general are known for their stability and resistance to proteolytic degradation, which can enhance their bioavailability .

Result of Action

The result of Cyclo(Tyr-Leu)'s action can be seen in its various biological effects. For instance, it has been found to promote the growth of H. marmoreus, increase the number of clamp junctions, and the diameter of mycelium . It also has cytotoxic, antifungal, and anticoagulant activities .

Action Environment

The action of Cyclo(Tyr-Leu) can be influenced by environmental factors. For instance, it has been found that the production of Cyclo(Tyr-Leu) and other cyclic dipeptides by bacteria can be influenced by the conditions of the marine environment . Furthermore, it was found that the production of cyclic dipeptides, including Cyclo(Tyr-Leu), increased with fermentation time .

Analyse Biochimique

Biochemical Properties

Cyclo(Tyr-Leu) exhibits significant biological activity, participating in cellular signal transduction and receptor activation . It forms a cyclic structure between the peptide bond and the side chain, which enhances its stability and makes it less susceptible to enzymatic hydrolysis .

Cellular Effects

Cyclo(Tyr-Leu) has been reported to exhibit certain biological activities in cellular systems. It can participate in cell signaling processes and receptor activation

Molecular Mechanism

It is known to interact with various biomolecules and participate in cellular signaling processes

Temporal Effects in Laboratory Settings

Its stability due to the cyclic structure suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is known to participate in cellular signaling processes, which could involve various enzymes or cofactors

Transport and Distribution

It is known to participate in cellular signaling processes, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its involvement in cellular signaling processes, it may be localized to specific compartments or organelles within the cell

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Cyclo(Tyr-Leu) peut être synthétisé en utilisant des techniques de synthèse peptidique. Une méthode courante implique la cyclisation tête-queue de peptides linéaires. Ce processus utilise généralement la synthèse peptidique en phase solide (SPPS) où le peptide linéaire est d'abord synthétisé sur une résine, puis cyclisé par formation d'une liaison amide . Les conditions réactionnelles comprennent souvent l'utilisation de réactifs de couplage comme le HBTU (O-Benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate) et de bases comme le DIPEA (N,N-Diisopropyléthylamine) dans un solvant organique tel que le DMF (Diméthylformamide) .

Méthodes de production industrielle :Analyse Des Réactions Chimiques

Types de réactions : Cyclo(Tyr-Leu) subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique de la tyrosine peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle dans les liaisons peptidiques.

Substitution : Le cycle aromatique de la tyrosine peut subir des réactions de substitution électrophile.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou les peracides peuvent être utilisés dans des conditions douces.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des réactifs électrophiles comme les agents nitrants ou les halogènes peuvent être utilisés dans des conditions contrôlées.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Formes réduites du peptide.

Substitution : Dérivés aromatiques substitués.

Applications De Recherche Scientifique

Cyclo(Tyr-Leu) a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la formation et la stabilité des liaisons peptidiques.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et l'activation des récepteurs.

Médecine : Exploré pour ses activités antifongiques, anticoagulantes et cytotoxiques potentielles.

Industrie : Utilisé dans le développement de biopesticides et comme outil dans la recherche sur la structure des protéines.

5. Mécanisme d'action

Cyclo(Tyr-Leu) exerce ses effets par le biais de divers mécanismes :

Cibles moléculaires : Il peut se lier à des récepteurs ou des enzymes spécifiques, influençant leur activité.

Voies impliquées : Il participe aux voies de signalisation en agissant comme un ligand pour les récepteurs ou comme un inhibiteur d'enzymes.

Comparaison Avec Des Composés Similaires

Cyclo(Tyr-Leu) peut être comparé à d'autres dipeptides cycliques tels que :

- Cyclo(Pro-Tyr)

- Cyclo(Pro-Leu)

- Cyclo(Tyr-Ile)

Unicité : Cyclo(Tyr-Leu) est unique en raison de sa combinaison spécifique de tyrosine et de leucine, qui confère des activités biologiques et une stabilité distinctes par rapport à d'autres dipeptides cycliques .

Composés similaires :

- Cyclo(Pro-Tyr) : Connu pour son rôle dans la détection de quorum.

- Cyclo(Pro-Leu) : Exhibe des propriétés antimicrobiennes.

- Cyclo(Tyr-Ile) : Impliqué dans les voies de signalisation .

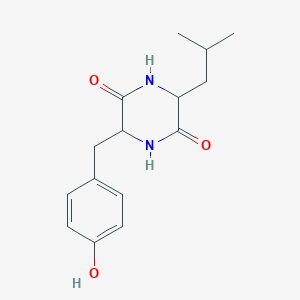

Propriétés

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-9(2)7-12-14(19)17-13(15(20)16-12)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8H2,1-2H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENSLUDVKWKQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345945 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82863-65-8 | |

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the reported biological activities of Cyclo(Tyr-Leu)?

A1: Cyclo(Tyr-Leu) has been shown to possess several biological activities, including:

- Anticoagulant activity: Studies have demonstrated that Cyclo(Tyr-Leu) can prolong prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT), suggesting potential anticoagulant properties. [, ]

- Antifungal activity: Research indicates that Cyclo(Tyr-Leu) exhibits antifungal activity against certain fungal species, notably Colletotrichum gloeosporioides. []

- Growth-promoting effects on fungi: Studies on the edible mushroom Hypsizygus marmoreus revealed that Cyclo(Tyr-Leu) can act as a quorum sensing (QS) signaling molecule, potentially influencing hyphal growth and development. [, ]

Q2: How does Cyclo(Tyr-Leu) interact with Hypsizygus marmoreus as a quorum sensing molecule?

A2: While the exact mechanisms are still under investigation, research suggests that Cyclo(Tyr-Leu), produced by the symbiotic bacterium Serratia odorifera, interacts with Hypsizygus marmoreus by influencing its carbohydrate and amino acid metabolism. This interaction is thought to impact the pentose phosphate pathway (PPP), ultimately increasing energy supply for the growth and development of the mushroom's mycelium. []

Q3: What is the structural characterization of Cyclo(Tyr-Leu)?

A3: Cyclo(Tyr-Leu) is a cyclic dipeptide composed of Tyrosine and Leucine residues. While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its structure through various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR have been utilized to elucidate the structure of Cyclo(Tyr-Leu), confirming the presence and connectivity of the Tyrosine and Leucine moieties. [, , , , , ]

- Mass Spectrometry (MS): MS has been employed to confirm the molecular weight of Cyclo(Tyr-Leu). [, ]

Q4: From what natural sources has Cyclo(Tyr-Leu) been isolated?

A4: Cyclo(Tyr-Leu) has been isolated from various natural sources, including:

- Plants: Anemarrhena asphodeloides (Liliacae family) and Sparganium stoloniferum (Typhaceae family) [, , ]

- Bacteria: Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus, and a marine bacterium NJ6-3-1 [, , ]

- Fungi: An endophytic fungus ZSU-H19 from the South China Sea []

- Actinomycetes: A marine endophytic actinomycete fang-1 []

Q5: Are there any known analogs or derivatives of Cyclo(Tyr-Leu) with biological activity?

A5: The research mentions other cyclic dipeptides with varying biological activities, suggesting potential structure-activity relationships. Some examples include:

- Cyclo(Pro-Phe), Cyclo(Pro-Tyr), Cyclo(Pro-Val), Cyclo(Pro-Leu), and Cyclo(Tyr-Ile): These cyclic dipeptides, also produced by Serratia odorifera, have been shown to act as QS signaling molecules in Hypsizygus marmoreus, with some influencing the transcription of lignin-degrading enzymes. []

- Cyclo(Phe-Phe) and Cyclo(Phe-Tyr): These cyclic dipeptides, isolated from Sparganium stoloniferum, exhibit anticoagulant activities, with Cyclo(Phe-Tyr) being the most potent among the three tested. []

Q6: What analytical techniques are commonly used to identify and quantify Cyclo(Tyr-Leu)?

A6: Researchers utilize a combination of techniques to identify and quantify Cyclo(Tyr-Leu):

- Chromatographic techniques: These include silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) for isolation and purification. [, , ]

- Spectroscopic techniques: 1H-NMR and 13C-NMR are used for structural confirmation, while MS is used for molecular weight determination. [, , , , , ]

Q7: What are the potential applications of Cyclo(Tyr-Leu) based on the reported research?

A7: While further research is needed, the identified activities of Cyclo(Tyr-Leu) point to potential applications in various fields:

- Medicine: Its anticoagulant properties suggest potential for development into novel anticoagulant drugs. [, ]

- Agriculture: The antifungal activity against Colletotrichum gloeosporioides could be explored for developing biocontrol agents against plant fungal diseases. []

- Mushroom cultivation: Understanding the role of Cyclo(Tyr-Leu) as a QS molecule in Hypsizygus marmoreus could lead to optimized cultivation techniques for improved yield and quality. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.